Cas no 1862-41-5 (5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline,6,7,7a,8-tetrahydro-, (7aR)-)
![5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline,6,7,7a,8-tetrahydro-, (7aR)- structure](https://it.kuujia.com/scimg/cas/1862-41-5x500.png)
1862-41-5 structure
Nome del prodotto:5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline,6,7,7a,8-tetrahydro-, (7aR)-
5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline,6,7,7a,8-tetrahydro-, (7aR)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline,6,7,7a,8-tetrahydro-, (7aR)-
- Anonaine
- (7aR)-6,7,7a,8-tetrahydro-5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline
- 5H-Benzo(g)-1,3-benzodioxolo(6,5,4-de)quinoline, 6,7,7a,8-tetrahydro-, (R)-
- Anonain
- (-)-annonaine
- (R)-6,7,7a,8-Tetrahydro-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline
- [7aR,(-)]-6,7,7a,8-Tetrahydro-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline
- BDBM50202322
- C09339
- HY-N7227
- 5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline, 6,7,7a,8-tetrahydro-, (7aR)-
- 6,7,7a,8-Tetrahydro-5H-benzo[g][1,3]dioxolo[4'',5'':4,5]benzo[1,2,3-de]quinoline
- AKOS040760272
- A904439
- (12R)-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene
- SCHEMBL15800856
- 1862-41-5
- DTXSID00171865
- (-)-Anonaine
- (R)-6,7,7a,8-Tetrahydro-5H-[1,3]dioxolo[4',5':4,5]benzo[1,2,3-de]benzo[g]quinoline
- E88868
- CHEBI:76
- CS-0106667
- Q15410275
- FS-7210
- (R)-6,7,7a,8-tetrahydro-5H-benzo[g][1,3]dioxolo[4'',5'':4,5]benzo[1,2,3-de]quinoline
- 3,5-Dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene
- CHEMBL401798
- ACon1_001472
- SCHEMBL15800852
- NCGC00180471-01
- 1,2-Methylenedioxynoraporphine
- FT-0775499
- (R)-Annonaine
- DA-68931
- (12R)-3,5-dioxa-11-azapentacyclo(10.7.1.02,6.08,20.014,19)icosa-1(20),2(6),7,14,16,18-hexaene
- DTXCID6094356
- (7aR)-6,7,7a,8-tetrahydro-5H-(1,3)benzodioxolo(6,5,4-de)benzo(g)quinoline
-
- Inchi: InChI=1S/C17H15NO2/c1-2-4-12-10(3-1)7-13-15-11(5-6-18-13)8-14-17(16(12)15)20-9-19-14/h1-4,8,13,18H,5-7,9H2/t13-/m1/s1
- Chiave InChI: VZTUKBKUWSHDFM-CYBMUJFWSA-N
- Sorrisi: C1=CC=C2C3C4OCOC=4C=C4CCN[C@H](CC2=C1)C=34
Proprietà calcolate
- Massa esatta: 265.11035
- Massa monoisotopica: 265.11
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 20
- Conta legami ruotabili: 0
- Complessità: 387
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 30.5A^2
- XLogP3: 2.8
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.294
- Punto di ebollizione: 444.7°Cat760mmHg
- Punto di infiammabilità: 177.1°C
- Indice di rifrazione: 1.656
- PSA: 30.49
5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline,6,7,7a,8-tetrahydro-, (7aR)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN1393-50 mg |
(-)-Anonaine |
1862-41-5 | 99.60% | 50mg |
¥ 13,800 | 2023-07-11 | |
TargetMol Chemicals | TN1393-10 mg |
(-)-Anonaine |
1862-41-5 | 99.60% | 10mg |
¥ 7,730 | 2023-07-11 | |
A2B Chem LLC | AD63238-5mg |
5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline,6,7,7a,8-tetrahydro-, (7aR)- |
1862-41-5 | 99.60% | 5mg |
$753.00 | 2024-01-02 | |
TargetMol Chemicals | TN1393-1mg |
(-)-Anonaine |
1862-41-5 | 99.60% | 1mg |
¥ 1980 | 2024-07-20 | |
TargetMol Chemicals | TN1393-1 ml * 10 mm |
(-)-Anonaine |
1862-41-5 | 99.60% | 1 ml * 10 mm |
¥ 5800 | 2024-07-20 | |
Key Organics Ltd | FS-7210-5mg |
(-)-Anonaine |
1862-41-5 | >95% | 5mg |
£671.72 | 2025-02-09 | |
TargetMol Chemicals | TN1393-50mg |
(-)-Anonaine |
1862-41-5 | 99.60% | 50mg |
¥ 13800 | 2024-07-20 | |
TargetMol Chemicals | TN1393-10mg |
(-)-Anonaine |
1862-41-5 | 99.60% | 10mg |
¥ 6930 | 2024-07-20 | |
TargetMol Chemicals | TN1393-100mg |
(-)-Anonaine |
1862-41-5 | 99.60% | 100mg |
¥ 17500 | 2024-07-20 | |
TargetMol Chemicals | TN1393-1 mg |
(-)-Anonaine |
1862-41-5 | 99.60% | 1mg |
¥ 1,980 | 2023-07-11 |
5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline,6,7,7a,8-tetrahydro-, (7aR)- Letteratura correlata
-
Kenneth W. Bentley Nat. Prod. Rep. 2001 18 148
-
Dayana Lacerda Custódio,Valdir Florêncio da Veiga Junior RSC Adv. 2014 4 21864
-
3. Phenol oxidation and biosynthesis. Part XV. The biosynthesis of roemerine, anonaine, and mecambrineD. H. R. Barton,D. S. Bhakuni,G. M. Chapman,G. W. Kirby J. Chem. Soc. C 1967 2134
-
K. W. Bentley Nat. Prod. Rep. 1989 6 405
-
K. W. Bentley Nat. Prod. Rep. 1992 9 365
1862-41-5 (5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline,6,7,7a,8-tetrahydro-, (7aR)-) Prodotti correlati
- 475-67-2(Isocorydine)
- 28832-07-7(L-Dicentrine)
- 25368-01-8(Litseglutine B)
- 475-83-2(Nuciferine)
- 23599-69-1((+)-Norisoboldine)
- 128-76-7(4H-Dibenzo[de,g]quinolin-9-ol,5,6,6a,7-tetrahydro-1,2,10-trimethoxy-, (6aS)-)
- 25127-29-1(Crebanine)
- 476-70-0(Boldine)
- 5890-18-6(Laurolitsine)
- 1203275-05-1(2,3-dimethoxy-N-(2-{[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:1862-41-5)5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline,6,7,7a,8-tetrahydro-, (7aR)-

Purezza:99%
Quantità:1mg
Prezzo ($):422.0